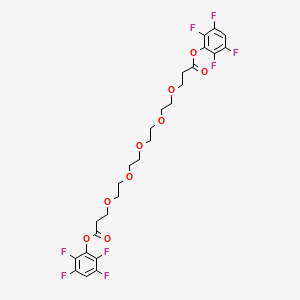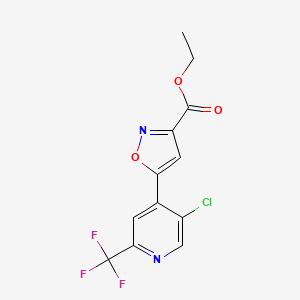
2-(5-Methylfuran-2-yl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methylfuran-2-yl)butanal is an organic compound with the molecular formula C9H12O2 It is a furan derivative, characterized by a furan ring substituted with a methyl group at the 5-position and a butanal group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(5-Methylfuran-2-yl)butanal can be synthesized through the hydroxyalkylation/alkylation of 2-methylfuran with butanal. This reaction is typically carried out using acidic ion-exchange resins as catalysts. The reaction conditions involve temperatures ranging from 50°C to 90°C and a stoichiometric reactant molar ratio of 2-methylfuran to butanal (2:1). The highest butanal conversion (90%) is achieved at 50°C over Dowex 50Wx2 with negligible formation of 2-methylfuran oligomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the use of biomass-derived feedstocks and catalytic processes is a promising approach for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methylfuran-2-yl)butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be facilitated by acids or Lewis acids.
Major Products
Oxidation: 2-(5-Methylfuran-2-yl)butanoic acid or 2-(5-Methylfuran-2-yl)butanone.
Reduction: 2-(5-Methylfuran-2-yl)butanol.
Substitution: Various substituted furans depending on the electrophile used.
Applications De Recherche Scientifique
2-(5-Methylfuran-2-yl)butanal has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of flavoring agents and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Methylfuran-2-yl)butanal involves its interaction with various molecular targets. The furan ring can undergo oxidation to form reactive intermediates, which can further react with biological molecules. The aldehyde group can form Schiff bases with amines, leading to the formation of imines and other derivatives. These reactions can modulate biological pathways and exert various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylfuran: A precursor for 2-(5-Methylfuran-2-yl)butanal, used in similar hydroxyalkylation/alkylation reactions.
5-Methylfurfural: Another furan derivative with similar reactivity but different applications.
2-(5-Methylfuran-2-yl)ethanol: A reduction product of this compound with different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial chemistry.
Propriétés
Numéro CAS |
123821-11-4 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-(5-methylfuran-2-yl)butanal |
InChI |
InChI=1S/C9H12O2/c1-3-8(6-10)9-5-4-7(2)11-9/h4-6,8H,3H2,1-2H3 |
Clé InChI |
PFLUFBMKOXFWSD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=O)C1=CC=C(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B13711540.png)
![1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)

